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Introduction
DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe that has become an

invaluable tool for the specific and sensitive labeling of biomolecules within complex biological

systems.[1][2][3] Its utility lies in the terminal alkyne group, which serves as a bioorthogonal

handle. This functional group is chemically inert to most biological moieties but can be

specifically and covalently ligated to a complementary azide-tagged molecule through a

process known as "click chemistry".[4][5][6] This high degree of specificity allows for the

precise attachment of the bright and photostable Cy5 fluorophore to proteins, glycans, lipids,

and nucleic acids without significant disruption of their native function.[4][7] The disulfonated

nature of the Cy5 dye enhances its water solubility, making it highly compatible with aqueous

biological environments and reducing non-specific binding.[1][8][9]

This technical guide provides a comprehensive overview of the core principles governing the

use of DiSulfo-Cy5 alkyne, detailed experimental protocols for its application, and quantitative

data to aid in experimental design and interpretation.

Core Principles: Bioorthogonal Ligation Strategies
The functionality of DiSulfo-Cy5 alkyne in biological systems is predicated on the principles of

bioorthogonal chemistry, which involves chemical reactions that can occur in living systems

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15339407?utm_src=pdf-interest
https://www.benchchem.com/product/b15339407?utm_src=pdf-body
https://broadpharm.com/product/bp-22532
https://vectorlabs.com/products/cy5-alkyne/?print-products=pdf
https://axispharm.com/product/sulfo-cy5-alkyne/
https://www.mdpi.com/1420-3049/18/6/7145
https://www.interchim.fr/ft/B/BB014c.pdf
https://www.interchim.fr/ft/C/ClickC.pdf
https://www.mdpi.com/1420-3049/18/6/7145
https://pmc.ncbi.nlm.nih.gov/articles/PMC4426194/
https://broadpharm.com/product/bp-22532
https://cenmed.com/sulfo-cy5-alkyne-c09-1168-215/
https://www.lumiprobe.com/p/sulfo-cy5-alkyne
https://www.benchchem.com/product/b15339407?utm_src=pdf-body
https://www.benchchem.com/product/b15339407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


without interfering with native biochemical processes.[10] The primary reactions involving

DiSulfo-Cy5 alkyne are azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely

used click chemistry reaction.[4][11][12] In this reaction, a copper(I) catalyst dramatically

accelerates the 1,3-dipolar cycloaddition between the terminal alkyne of DiSulfo-Cy5 and an

azide-modified biomolecule, resulting in the formation of a stable triazole linkage.[4][11][12][13]

While extremely effective, the use of CuAAC in live cells has been a concern due to the

cytotoxicity of copper ions.[4][10] However, the development of copper-chelating ligands, such

as tris(hydroxypropyltriazolylmethyl)amine (THPTA), has significantly mitigated this issue by

protecting cells from copper-induced damage while maintaining catalytic activity.[13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a cytotoxic copper catalyst, Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC) was developed.[10][11][15] This reaction, also known as copper-free

click chemistry, utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of

a terminal alkyne.[15][16] The high ring strain of the cyclooctyne lowers the activation energy of

the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological

temperatures without a catalyst.[15][16] While DiSulfo-Cy5 itself has a terminal alkyne and is

primarily used for CuAAC, analogous azide-modified Cy5 dyes are available for SPAAC

reactions with biomolecules engineered to contain a strained alkyne. Conversely, biomolecules

can be tagged with an azide and react with a strained alkyne-modified Cy5 dye.

Data Presentation
Table 1: Physicochemical and Spectroscopic Properties
of DiSulfo-Cy5 Alkyne
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Property Value References

Molecular Formula C35H40N3NaO7S2 [1]

Molecular Weight 701.8 g/mol [1]

Excitation Maximum (λex) 646 nm [1][9]

Emission Maximum (λem) 662 nm [1][9]

Molar Extinction Coefficient (ε) 271,000 L·mol⁻¹·cm⁻¹ [1][9]

Fluorescence Quantum Yield

(Φ)
0.28 [1]

Solubility Water, DMSO, DMF [1][2]

Storage Conditions -20°C, desiccated, in the dark [1][9]

Signaling Pathways and Experimental Workflows
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Workflow
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Caption: Workflow for labeling live cells using CuAAC with DiSulfo-Cy5 alkyne.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15339407?utm_src=pdf-body-img
https://www.benchchem.com/product/b15339407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Mechanism

Azide-Modified
Biomolecule

Stable Triazole Linkage
(Labeled Biomolecule)

[3+2] Cycloaddition
(No Catalyst)

Strained Alkyne
(e.g., DBCO)-Fluorophore

Click to download full resolution via product page

Caption: The catalyst-free reaction mechanism of SPAAC.

Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycans in Live
Cells via CuAAC
This protocol is adapted from methodologies for labeling metabolically incorporated azido

sugars on the cell surface.[14][17]

1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Supplement the culture

medium with an azido sugar (e.g., 25-50 µM Ac₄ManNAz) to metabolically introduce azide

groups onto cell surface glycans.[16] c. Incubate the cells for 24-72 hours under standard

culture conditions.[16]

2. Preparation of Reagents: a. DiSulfo-Cy5 Alkyne Stock Solution: Prepare a 10 mM stock

solution in anhydrous DMSO. Store at -20°C. b. Copper(II) Sulfate (CuSO₄) Stock Solution:

Prepare a 100 mM stock solution in deionized water. Store at room temperature.[18] c. THPTA

Ligand Stock Solution: Prepare a 200 mM stock solution in deionized water. Store at -20°C.[18]

d. Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in deionized water

immediately before use.[13]

3. Click Reaction: a. Gently wash the cells three times with ice-cold PBS to remove

unincorporated azido sugars. b. Prepare the "Click-iT®" reaction cocktail. For a 1 mL final
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volume, mix the following in order: i. 885 µL PBS ii. 10 µL of 100 mM CuSO₄ iii. 20 µL of 200

mM THPTA iv. 5 µL of 10 mM DiSulfo-Cy5 alkyne stock solution (final concentration: 50 µM) v.

Vortex briefly. vi. 80 µL of 100 mM sodium ascorbate (final concentration: 8 mM) c. Immediately

add the reaction cocktail to the cells. d. Incubate for 30 minutes at room temperature, protected

from light. e. Gently wash the cells three times with PBS.

4. Imaging and Analysis: a. The cells are now ready for fluorescence imaging. b. For

microscopy, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature,

followed by washing with PBS. c. Image using appropriate filter sets for Cy5

(Excitation/Emission ~646/662 nm).

Protocol 2: Labeling of Azide-Modified Proteins in Cell
Lysate via CuAAC
This protocol is designed for the labeling of proteins that have been metabolically labeled with

an azide-containing amino acid analog (e.g., azidohomoalanine) in a cell lysate.[13][18]

1. Preparation of Cell Lysate: a. Culture cells in the presence of an azide-containing amino acid

analog. b. Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.

c. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

2. Preparation of Reagents: a. Prepare stock solutions of DiSulfo-Cy5 alkyne, CuSO₄, THPTA,

and sodium ascorbate as described in Protocol 1.

3. Click Reaction: a. In a microcentrifuge tube, combine the following: i. 50 µL of protein lysate

(1-5 mg/mL) ii. 90 µL of PBS iii. 20 µL of 2.5 mM DiSulfo-Cy5 alkyne (in DMSO or water) b.

Add 10 µL of 100 mM THPTA solution and vortex briefly.[13] c. Add 10 µL of 20 mM CuSO₄

solution and vortex briefly.[13] d. Initiate the reaction by adding 10 µL of 300 mM sodium

ascorbate solution and vortex.[13] e. Incubate the reaction for 30-60 minutes at room

temperature, protected from light.[18]

4. Downstream Analysis: a. The click-labeled proteins are now ready for downstream analysis.

b. The labeled proteins can be visualized by 1D or 2D gel electrophoresis and in-gel

fluorescence scanning. c. Alternatively, the labeled proteins can be purified using affinity

chromatography if a biotin-azide tag was used in conjunction with the fluorescent probe.
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Conclusion
DiSulfo-Cy5 alkyne, in conjunction with bioorthogonal click chemistry, provides a powerful and

versatile platform for the fluorescent labeling of a wide array of biomolecules in their native

environment. Its high water solubility, bright fluorescence, and the specificity of the azide-

alkyne cycloaddition reaction make it an exceptional tool for applications ranging from in-cell

imaging and tracking of biomolecules to the identification and quantification of post-

translationally modified proteins. By understanding the core principles of CuAAC and SPAAC

and by following optimized experimental protocols, researchers can effectively harness the

capabilities of DiSulfo-Cy5 alkyne to advance their studies in cell biology, drug development,

and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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